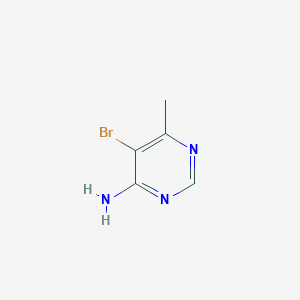

4-Amino-5-bromo-6-methylpyrimidine

描述

Overview of Pyrimidine (B1678525) as a Core Scaffold in Chemical and Biological Research

Pyrimidine, a heterocyclic aromatic organic compound, is structurally similar to benzene (B151609) and pyridine (B92270) but contains two nitrogen atoms at the first and third positions of its six-membered ring. vedantu.comnih.gov This arrangement confers upon it unique chemical properties and makes it a cornerstone of life's essential molecules. studysmarter.co.uk Pyrimidines are most famously known as components of nucleic acids, where cytosine, thymine, and uracil (B121893) play crucial roles in the structure and function of DNA and RNA. numberanalytics.commicrobenotes.com Beyond their role in genetics, pyrimidine cores are found in a variety of natural and synthetic compounds with diverse biological activities, including vitamins like thiamine (B1217682) (Vitamin B1) and certain antibiotics. nih.gov The versatility of the pyrimidine scaffold allows for the synthesis of a vast array of derivatives with a wide spectrum of medicinal properties, such as antimicrobial, antiviral, and anticancer agents. nih.govnih.gov

Significance of Halogenated Pyrimidine Derivatives in Synthetic and Medicinal Chemistry

The introduction of halogen atoms into the pyrimidine ring significantly modifies its electronic properties and reactivity, making halogenated pyrimidines valuable intermediates in organic synthesis and potent bioactive molecules. Halogenation can alter the charge distribution within the aromatic ring, influencing how the molecule interacts with biological targets. acs.org This has been a key strategy in the development of new therapeutic agents. For instance, some halogen-substituted pyrimidine derivatives have demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts. nih.gov The presence of a halogen, such as bromine, can also serve as a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Position of 4-Amino-5-bromo-6-methylpyrimidine in Current Academic Research

This compound is a specific halogenated pyrimidine derivative that has found its place in academic and industrial research. Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyrimidine core, makes it a versatile building block for the synthesis of more complex heterocyclic systems. Research involving this compound often focuses on its utility as a starting material for creating novel compounds with potential pharmaceutical applications. For example, it has been used in the synthesis of various substituted pyrimidines and fused pyrimidine systems to explore their biological activities. The compound is commercially available from several chemical suppliers, indicating its utility in ongoing research endeavors. cymitquimica.comfinetechnology-ind.comalfa-chemistry.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7752-48-9 |

| Molecular Formula | C5H6BrN3 |

| Molecular Weight | 188.03 g/mol cymitquimica.comfinetechnology-ind.com |

| Boiling Point | 291.8°C at 760 mmHg alfa-chemistry.com |

| Flash Point | 130.2°C alfa-chemistry.com |

| Density | 1.699 g/cm³ alfa-chemistry.com |

| InChI Key | QOICQCARYUIEJZ-UHFFFAOYSA-N finetechnology-ind.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOICQCARYUIEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345442 | |

| Record name | 4-Amino-5-bromo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-48-9 | |

| Record name | 5-Bromo-6-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7752-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 5 Bromo 6 Methylpyrimidine and Analogous Structures

Strategies for Pyrimidine (B1678525) Ring System Assembly

The synthesis of the pyrimidine ring is a well-established field, with the principal and most common method involving the condensation of a three-carbon dielectrophilic component with a nucleophilic N-C-N fragment. osti.govnih.gov Variations of this approach, such as the Biginelli reaction, allow for the one-pot synthesis of dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine. mdpi.com

Commonly used N-C-N synthons include urea, thiourea, and guanidine, which react with β-dicarbonyl compounds or their equivalents to form the heterocyclic core. nih.gov For instance, the reaction of amidines with β-keto esters is a frequently employed route to substituted pyrimidinols. nih.gov More contemporary methods have expanded the synthetic chemist's toolbox to include metal-catalyzed multi-component reactions and innovative cyclization strategies of acyclic precursors. mdpi.com These modern techniques often provide access to highly functionalized pyrimidines with high efficiency and selectivity. mdpi.com

A prevalent strategy for constructing substituted pyrimidines, such as the one featured in this article, involves the initial synthesis of a dihydroxypyrimidine, followed by chlorination and subsequent functionalization. For example, 5-(4-bromophenyl)-4,6-dihydroxypyrimidine can be prepared and then chlorinated to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate for further substitutions. msu.edunih.govresearchgate.net

Regioselective Synthesis of 4-Amino-5-bromo-6-methylpyrimidine

The introduction of substituents onto the pyrimidine ring in a controlled manner is crucial for the synthesis of a specific isomer like this compound. This is typically achieved through the manipulation of a pre-functionalized pyrimidine intermediate.

The reactivity of halogenated pyrimidines towards nucleophiles is dictated by the electronic properties of the ring and the position of the halogen atoms. In 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This preferential reactivity is attributed to the greater electron deficiency at the C4 and C6 positions of the pyrimidine ring. nih.gov This inherent selectivity allows for the stepwise and regioselective introduction of different nucleophiles. For instance, the reaction of 2,4-dichloropyrimidines with amines typically results in the initial substitution at the C4 position. nih.gov

The presence of other substituents on the pyrimidine ring can further influence this regioselectivity. However, the general preference for C4 substitution in 2,4-dihalopyrimidines provides a reliable strategy for the synthesis of 4-aminopyrimidine (B60600) derivatives.

A direct and regioselective pathway to a precursor of the target molecule involves the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia. A study investigating this reaction confirmed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the primary product. researchgate.net This outcome aligns with the general principle of preferential nucleophilic substitution at the C4 position of 2,4-dichloropyrimidines. researchgate.net

The reaction conditions for this amination are critical to ensure high regioselectivity and yield. The resulting 5-bromo-2-chloro-6-methylpyrimidin-4-amine is a key intermediate that can be further modified, for example, by replacing the remaining chlorine atom at the C2 position or by dehalogenation to yield the final target compound.

Table 1: Regioselective Amination of 5-Bromo-2,4-dichloro-6-methylpyrimidine

| Reactant | Reagent | Product | Observations | Reference |

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | Main product formed via regioselective displacement. | researchgate.net |

Preparation of Key Brominated Pyrimidine Intermediates

The introduction of the bromine atom at the C5 position is a critical step in the synthesis of this compound. This is typically achieved through the bromination of a suitable pyrimidine precursor.

The C5 position of the pyrimidine ring is susceptible to electrophilic substitution, making direct bromination a feasible strategy. nih.gov A variety of brominating agents have been effectively used for this purpose. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of anilino- and phenoxypyrimidines. researchgate.net

Other effective brominating agents for pyrimidine and purine (B94841) nucleosides include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov The choice of reagent and reaction conditions can be tailored to the specific substrate to achieve high yields and selectivity. For instance, the bromination of pyrimidine nucleosides has been successfully carried out using sodium monobromoisocyanurate (SMBI) in an aqueous acetonitrile (B52724) solution.

Table 2: Selected Bromination Methods for Pyrimidine Derivatives

| Substrate Type | Brominating Agent | Position of Bromination | Reference |

| Anilino- and Phenoxypyrimidines | N-Bromosuccinimide (NBS) | C5 | researchgate.net |

| Pyrimidine Nucleosides | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | C5 | nih.gov |

| Pyrimidine Nucleosides | Sodium monobromoisocyanurate (SMBI) | C5 |

A plausible final step in the synthesis of this compound involves the dehalogenation of the 2-chloro intermediate, 5-bromo-2-chloro-6-methylpyrimidin-4-amine. Catalytic hydrodehalogenation using a palladium catalyst is a widely used and effective method for the removal of chlorine atoms from chloroarenes and chloropyrimidines. osti.govmsu.edu This reaction is typically carried out using hydrogen gas or a hydride source in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). osti.gov

Derivatization and Functionalization of this compound

The presence of multiple functional groups—the amino group, the bromine atom, and the methyl group—on the pyrimidine ring of this compound offers numerous opportunities for further chemical modifications.

The amino group can undergo a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. For example, 4-aminopyrimidines can be alkylated by α-bromoketones at the N3 position of the pyrimidine ring, leading to the formation of imidazo[1,2-c]pyrimidine (B1242154) derivatives. nih.gov The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.

Furthermore, the methyl group at the C6 position can also be functionalized. For instance, in analogous 2-amino-6-methyl-4(3H)-pyrimidinones, the methyl group can be lithiated and then reacted with various electrophiles to introduce a wide range of substituents at this position. nih.gov This demonstrates the potential for similar functionalization of the methyl group in this compound. The reactivity of the pyrimidine ring itself also allows for further modifications, such as nucleophilic aromatic substitution, particularly if the amino group is appropriately protected. nih.gov

Nucleophilic Substitution Reactions at Bromine and Other Positions

The bromine atom at the C5 position and other potential leaving groups on the pyrimidine ring are susceptible to nucleophilic substitution, providing a versatile handle for structural modification.

Catalytic Amination Processes and Optimization

Catalytic amination reactions are a powerful tool for the formation of C-N bonds. In the context of pyrimidine synthesis, these processes are often employed to introduce amino functionalities. While direct catalytic amination at the C5 position of this compound is not extensively documented, related transformations on similar pyrimidine cores are instructive. For instance, the synthesis of 2,4-diaminopyrimidines can be achieved through the nucleophilic substitution of chloro groups with various anilines. nih.gov This suggests that palladium- or copper-catalyzed amination could be a viable, albeit challenging, route for the derivatization of this compound.

The optimization of such processes would involve screening various catalysts, ligands, bases, and solvents to achieve high yields and selectivity. For example, the use of bulky, electron-rich phosphine (B1218219) ligands on a palladium catalyst has been shown to improve reactivity with less reactive aryl chlorides, a principle that could be applied to bromopyrimidines. libretexts.org Furthermore, the choice of base is critical and can significantly influence the reaction outcome. wikipedia.org

Hydrolysis Reactions to Access Hydroxyl Derivatives

The bromine atom of this compound can be displaced by a hydroxyl group through hydrolysis, typically under basic conditions. This transformation provides access to the corresponding 4-amino-5-hydroxy-6-methylpyrimidine. A robust, scalable synthesis of the analogous 4-aminopyrimidin-5-ol (B1283993) has been developed, highlighting the industrial relevance of such hydroxyl derivatives. acs.org This process avoids hazardous intermediates and chromatographic purification, offering a significant improvement over previous routes. acs.org

The reaction conditions for hydrolysis need to be carefully controlled to avoid unwanted side reactions. The presence of the amino group can influence the reactivity of the pyrimidine ring and may require protection in some cases to achieve the desired outcome.

Functional Group Transformations (e.g., Acylation of Amino Groups)

The amino group at the C4 position of this compound can undergo various functional group transformations, with acylation being a common example. Acylation is often employed to protect the amino group during subsequent reactions or to introduce specific functionalities that can modulate the biological activity or physical properties of the molecule.

For instance, the protection of the amino group of 2-amino-6-methyl-4(3H)-pyrimidinone with a tert-butyloxycarbonyl (Boc) group has been reported as a key step in a multi-step synthesis. nih.gov This protection allows for regioselective manipulation of other parts of the molecule. nih.gov The choice of acylating agent and reaction conditions is crucial to ensure efficient and selective transformation without affecting other sensitive functional groups in the molecule.

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling for Monomer Utilization)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For this compound, the bromine atom at the C5 position serves as an excellent handle for Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

This reaction has been successfully applied to various brominated pyrimidine and other heterocyclic systems, even with unprotected amino groups, demonstrating its broad functional group tolerance. nih.govacs.org The optimization of Suzuki-Miyaura reactions involves the careful selection of the palladium catalyst, ligand, base, and solvent system. nih.govrsc.org For example, the use of water as a solvent can offer economic and safety advantages. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Brominated Heterocycles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 5-bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water | - | nih.gov |

| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | - | - | Good to excellent | nih.gov |

| 3-bromopyrimidine | Cyclopropyl N-methyliminodiacetic acid (MIDA) boronate | - | - | - | - | acs.org |

Complex One-Pot Transformations (e.g., Nitrodebromination and Methyl Bromonitration)

One-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. youtube.com While specific examples of nitrodebromination and methyl bromonitration on this compound are not readily found in the literature, related one-pot syntheses of substituted pyrimidines and other heterocycles are well-established.

For example, multicomponent reactions (MCRs) have been developed for the synthesis of highly functionalized pyridines and pyrimidines from simple starting materials. arkat-usa.orgrsc.orgcore.ac.uk These reactions often proceed with high chemo- and regioselectivity, forming multiple new bonds in a single operation. rsc.org The synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives has been achieved through a regioselective lithiation-substitution protocol, which can be considered a type of one-pot process. nih.gov

Scalability and Process Optimization for Academic and Industrial Applications

Process optimization often involves a systematic study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time. nih.gov For large-scale production, avoiding chromatographic purification is highly desirable as it is often a bottleneck and generates significant waste. google.com The development of synthetic methods that yield products of high purity directly from the reaction mixture is therefore a key goal in process chemistry. google.com

Table 2: Comparison of Synthetic Routes for Pyrimidine Derivatives

| Method | Advantages | Disadvantages | Scalability | Reference |

| Conventional Cyclization | Well-established | Long reaction times, variable yields | Moderate | nih.gov |

| Ultrasound-Assisted Cyclization | Shorter reaction times | Specialized equipment required | Potentially high | nih.gov |

| Multi-component Reactions | High efficiency, diversity | Optimization can be complex | High | arkat-usa.orgrsc.org |

| Lewis Acid-Catalyzed Synthesis | Scalable industrial process | May require specific catalysts | High | nih.gov |

| Improved Route to 4-aminopyrimidin-5-ol | Robust, high yield, no chromatography | Specific to the target molecule | High | acs.org |

Mechanistic Investigations and Chemical Reactivity of 4 Amino 5 Bromo 6 Methylpyrimidine

Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds like 4-amino-5-bromo-6-methylpyrimidine. byjus.commasterorganicchemistry.com Unlike electron-rich benzene (B151609) rings, the pyrimidine (B1678525) ring is activated towards attack by nucleophiles due to the presence of two electron-withdrawing nitrogen atoms. This activation is further modulated by the substituents on the ring. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. lumenlearning.comopenstax.org The presence of electron-withdrawing groups, especially at positions ortho or para to the leaving group, can stabilize this intermediate and facilitate the reaction. openstax.org

Beyond the direct replacement of a leaving group (ipso-substitution), nucleophilic attack on halogenopyrimidines can also proceed through alternative pathways known as cine and tele substitution.

Cine substitution is a process where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group. arkat-usa.org This is a known reaction pathway for 5-bromopyrimidines when treated with strong bases like organolithium reagents. acs.org For this compound, a hypothetical cine substitution would involve the nucleophile attacking the C6 position, leading to the displacement of the bromide ion from C5 and the formation of a 6-substituted-4-aminopyrimidine, with the methyl group potentially migrating or being eliminated.

Tele substitution occurs when the entering group attaches to a position more than one atom away from the leaving group. arkat-usa.orgiupac.org These reactions are less common but have been observed in various heterocyclic systems, often driven by specific electronic or steric factors within the substrate and nucleophile. nih.govresearchgate.netuwindsor.ca In the context of this compound, a tele substitution might involve nucleophilic attack at the C2 position.

The occurrence of these alternative substitution patterns highlights the complex reactivity of the pyrimidine nucleus, where the regiochemical outcome is not always a simple ipso displacement.

A significant mechanism in the amination of some pyrimidine derivatives is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway provides an alternative to the standard SNAr or hetaryne mechanisms and is particularly relevant for explaining certain substitution reactions that involve ring atom scrambling. wikipedia.orgresearchgate.netacs.org

The SN(ANRORC) mechanism is initiated by the nucleophilic addition of an amide ion, typically to a carbon atom of the pyrimidine ring that does not bear the leaving group. wikipedia.orgwur.nl For instance, in the amination of 4-phenyl-6-bromopyrimidine, the amide ion attacks the C2 position. wikipedia.org This is followed by the cleavage of a nitrogen-carbon bond in the ring, leading to an open-chain intermediate. Subsequent recyclization occurs in a different orientation, which, after elimination of the original leaving group and a proton, results in the final aminated product. A key piece of evidence for this mechanism comes from isotopic labeling studies, which show that a ring nitrogen atom can be exchanged with the nitrogen from the nucleophile. wikipedia.org While direct studies on this compound are not prevalent, the established reactivity of other substituted pyrimidines suggests that the SN(ANRORC) pathway is a plausible mechanism under specific reaction conditions, especially with strong amide bases. researchgate.netacs.org

Hetarynes are highly reactive intermediates that are analogous to benzynes and can be formed by the elimination of a proton and a leaving group from adjacent positions on a heterocyclic ring. acs.org In pyrimidine chemistry, the formation of a 4,5-pyrimidyne intermediate from a 5-halopyrimidine could be envisioned. This intermediate would then be rapidly trapped by a nucleophile.

However, the role of hetarynes in many pyrimidine aminations has been a subject of debate. researchgate.net Mechanisms once thought to proceed via hetaryne intermediates have been re-evaluated and, in many cases, the SN(ANRORC) mechanism provides a better explanation for the observed products and isotopic labeling patterns. wikipedia.orgresearchgate.net For example, the cine-substitution of 5-bromo-4-t-butylpyrimidine was initially proposed to occur via a hetaryne, but later evidence strongly supported an SN(ANRORC) pathway. researchgate.net Therefore, while hetaryne intermediates are a recognized reactive species in heterocyclic chemistry, their involvement in the reactions of this compound would require specific experimental evidence to be confirmed, and alternative pathways like SN(ANRORC) must be considered.

Factors Influencing Regioselectivity in Chemical Reactions

The regioselectivity of nucleophilic substitution on the this compound ring system is governed by the interplay of the electronic effects of the substituents and the nature of the leaving groups. The pyrimidine ring itself has inherently electron-deficient positions (C2, C4, C6) that are susceptible to nucleophilic attack.

A key study on the closely related compound 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) provides significant insight into these factors. researchgate.net When this compound is treated with ammonia, the reaction shows high regioselectivity. The chlorine at the C4 position is preferentially substituted over the chlorine at the C2 position and the bromine at the C5 position. This leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product. researchgate.net

Several factors contribute to this outcome:

Leaving Group Ability: Generally, chloride is a better leaving group than bromide in nucleophilic aromatic substitutions. However, the position on the ring is critical.

Electronic Activation: The C4 and C2 positions are both activated by the two ring nitrogens. The amino group at C4 in the final product is a strong electron-donating group, which would deactivate the ring towards further substitution.

Steric Hindrance: The methyl group at C6 may provide some steric hindrance, potentially influencing the accessibility of adjacent positions to incoming nucleophiles.

The initial substitution at C4 is the most favorable pathway. Subsequent reactions of the resulting 5-bromo-2-chloro-6-methylpyrimidin-4-amine with other nucleophiles, such as secondary amines, occur at the remaining chloro-substituted C2 position, demonstrating the predictable nature of these sequential substitutions. researchgate.net This highlights a general principle: in polychlorinated pyrimidines, substitution often occurs preferentially at the C4/C6 positions over the C2 position.

| Starting Material | Reagent | Major Product | Reference |

|---|---|---|---|

| 5-bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-bromo-2-chloro-6-methylpyrimidin-4-amine | researchgate.net |

| 5-bromo-2-chloro-6-methylpyrimidin-4-amine | Piperidine | 4-amino-5-bromo-6-methyl-2-(piperidin-1-yl)pyrimidine | researchgate.net |

Stereochemical Aspects of Derivatization Reactions (e.g., in Cyclohexyl-substituted Pyrimidines)

While the synthesis of pyrimidine derivatives incorporating chiral moieties, including those with cyclohexyl substituents, is an area of interest in medicinal chemistry, specific studies detailing the stereochemical outcomes of derivatization reactions on a pre-existing chiral center, such as a cyclohexyl group attached to a pyrimidine ring like this compound, are not extensively documented in the surveyed scientific literature.

General principles of stereochemistry in nucleophilic substitution reactions would apply. If a derivatization reaction were to occur at a chiral center within a substituent (for example, on a chiral cyclohexyl group), the mechanism of the reaction (e.g., SN1 vs. SN2) would dictate the stereochemical outcome (racemization vs. inversion of configuration). However, without specific experimental data for this class of compounds, any discussion remains speculative.

Advanced Kinetic and Thermodynamic Studies of Reaction Pathways

Such studies are crucial for a deep understanding of reaction mechanisms. For instance, kinetic isotope effect studies and Hammett plots are powerful tools to elucidate transition state structures and the extent of charge development during a reaction. Computational chemistry is now a common tool for modeling reaction pathways, calculating activation energies, and predicting the thermodynamic stability of intermediates and products for related heterocyclic systems. These theoretical studies can provide valuable insights into reaction mechanisms where experimental data is scarce, but specific computational analyses for this compound were not found.

Structural Elucidation and Spectroscopic Characterization of 4 Amino 5 Bromo 6 Methylpyrimidine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and skeletal framework of a molecule. For 4-Amino-5-bromo-6-methylpyrimidine, these methods are instrumental in identifying characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amino group are anticipated to appear as two distinct bands in the region of 3450-3300 cm⁻¹, characteristic of asymmetric and symmetric stretching modes. The aromatic C-H stretching vibration of the pyrimidine (B1678525) ring is likely to be observed around 3100-3000 cm⁻¹.

The C-H stretching vibrations of the methyl group are expected in the 2980-2870 cm⁻¹ range. The region between 1650 cm⁻¹ and 1400 cm⁻¹ is particularly informative, containing the C=C and C=N stretching vibrations of the pyrimidine ring, as well as the N-H bending (scissoring) mode of the amino group. The C-Br stretching vibration, a key feature for this molecule, is anticipated to be found in the lower frequency region, typically between 600 cm⁻¹ and 500 cm⁻¹.

Based on analyses of similar pyrimidine derivatives, a tentative assignment of the major FTIR bands for this compound is presented below.

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3450 - 3300 | Asymmetric and Symmetric N-H Stretching (Amino Group) |

| 3100 - 3000 | Aromatic C-H Stretching |

| 2980 - 2870 | C-H Stretching (Methyl Group) |

| 1650 - 1550 | C=N and C=C Ring Stretching |

| 1620 - 1580 | N-H Bending (Scissoring) |

| 1450 - 1400 | C-H Bending (Methyl Group) |

| 1250 - 1000 | Ring Breathing and C-N Stretching |

| 600 - 500 | C-Br Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and the skeletal vibrations of the pyrimidine ring. The Raman spectrum of this compound is expected to show strong signals for the pyrimidine ring vibrations. The symmetric ring breathing vibration, often weak in the FTIR spectrum, should give a strong and sharp band in the Raman spectrum, typically in the 1000-950 cm⁻¹ region.

The C-Br stretching vibration is also expected to be Raman active. The aromatic C-H stretching and the methyl group vibrations will also be present. The N-H stretching vibrations, while observable, are generally weaker in Raman spectra compared to FTIR.

A predicted assignment of the key FT-Raman bands for this compound is outlined in the following table.

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3100 - 3000 | Aromatic C-H Stretching |

| 2980 - 2870 | C-H Stretching (Methyl Group) |

| 1600 - 1550 | C=C and C=N Ring Stretching |

| 1000 - 950 | Symmetric Ring Breathing |

| 600 - 500 | C-Br Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. The analysis of ¹H and ¹³C NMR spectra, along with advanced techniques, allows for the complete structural elucidation of this compound.

Proton (¹H) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the different types of protons. The protons of the amino group (NH₂) are anticipated to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration, likely in the range of δ 5.0-7.0 ppm.

The pyrimidine ring has one proton at the C2 position, which is expected to resonate as a singlet in the aromatic region, typically around δ 8.0-8.5 ppm. The methyl group protons (CH₃) will also appear as a singlet, but at a much higher field, likely in the range of δ 2.0-2.5 ppm. The integration of these signals would correspond to a 2:1:3 ratio for the NH₂, C2-H, and CH₃ protons, respectively.

Predicted ¹H NMR chemical shifts for this compound are summarized below.

| Proton Type | Predicted Chemical Shift (δ ppm) | Multiplicity |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

| C2-H | 8.0 - 8.5 | Singlet |

| CH₃ | 2.0 - 2.5 | Singlet |

Carbon-13 (¹³C) NMR Chemical Shift Determinations

The carbon atom at the C2 position is expected to be the most deshielded among the ring carbons, appearing at a low field. The carbons attached to the amino group (C4) and the bromine atom (C5) will also have characteristic chemical shifts. The carbon of the methyl group will be observed at a high field.

Based on substituent effects on the pyrimidine ring, the predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C2 | 155 - 160 |

| C4 | 160 - 165 |

| C5 | 90 - 95 |

| C6 | 150 - 155 |

| CH₃ | 20 - 25 |

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the assignments of the ¹H and ¹³C NMR spectra, advanced 2D NMR techniques would be employed.

Correlation Spectroscopy (COSY): While there are no vicinal protons to show correlations in the ¹H NMR spectrum of this compound, a long-range COSY experiment could potentially show a weak correlation between the C2-H proton and the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the proton signal at δ 8.0-8.5 ppm to the C2 carbon and the proton signal at δ 2.0-2.5 ppm to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing the connectivity across multiple bonds. Key expected correlations would include:

The C2-H proton showing correlations to C4 and C6.

The methyl protons showing correlations to C5 and C6.

The amino protons potentially showing correlations to C4 and C5.

These advanced NMR experiments, in conjunction with the 1D spectra, would provide a robust and unambiguous confirmation of the structure of this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected to appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

While no specific experimental mass spectrum for this compound has been published, analysis of its structure suggests potential fragmentation pathways. Common fragmentation patterns for pyrimidine derivatives and halogenated aromatic compounds could be anticipated. These might include the loss of the bromine atom, the methyl group, or fragments of the pyrimidine ring itself. The relative abundance of these fragment ions in the mass spectrum would provide valuable information for confirming the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the pyrimidine ring, with its conjugated π-system, and the amino group, with its non-bonding electrons, constitute the primary chromophores. The expected electronic transitions would likely be of the π → π* and n → π* types. wikipedia.org The π → π* transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense. The n → π* transitions, which involve the promotion of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals, are generally of lower intensity. wikipedia.org The positions of the absorption maxima would be influenced by the substituents on the pyrimidine ring (the amino, bromo, and methyl groups). While theoretical studies on related bromopyrimidines have been conducted, specific experimental UV-Vis data for this compound, which would definitively characterize its electronic transitions, are not available in the literature. nih.gov

Single Crystal X-ray Diffraction Studies

Determination of Molecular Geometry and Conformation

Through single-crystal X-ray diffraction, the planarity of the pyrimidine ring could be confirmed, and the precise positions of the amino, bromo, and methyl substituents relative to the ring would be established. This would include the determination of bond distances such as C-N, C-C, C-Br, and the bond angles within the pyrimidine ring and involving the substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that govern the crystal packing. For this compound, several types of intermolecular interactions could be anticipated. Hydrogen bonds are likely to form between the amino group of one molecule and the nitrogen atoms of the pyrimidine ring of a neighboring molecule. Furthermore, the bromine atom could participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic region and interacts with a nucleophile. Pi-pi stacking interactions between the aromatic pyrimidine rings might also play a role in the crystal packing. Studies on analogous compounds, such as 4-amino-5-chloro-2,6-dimethylpyrimidine, have shown the importance of such interactions in directing the supramolecular assembly. nih.gov However, without experimental data for the title compound, any discussion of its crystal packing remains speculative.

Cocrystallization Studies and Crystal Engineering

The study of cocrystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio, is a significant area of crystal engineering. The presence of hydrogen bond donors (the amino group) and acceptors (the ring nitrogens) in this compound makes it a candidate for forming cocrystals with other molecules, such as carboxylic acids. Research on the cocrystallization of similar pyrimidine derivatives has demonstrated the potential to form robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. nih.gov Such studies on this compound could lead to new solid forms with tailored physicochemical properties, but to date, no such studies have been reported.

Computational Chemistry and Theoretical Studies of 4 Amino 5 Bromo 6 Methylpyrimidine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular tool for the calculation of molecular properties due to its favorable balance between accuracy and computational cost.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-amino-5-bromo-6-methylpyrimidine, the planarity of the pyrimidine (B1678525) ring is a key feature. The bond lengths and angles are influenced by the electronic effects of the substituents: the electron-donating amino group and methyl group, and the electron-withdrawing bromine atom.

Theoretical studies on similar molecules, such as 2-amino-5-bromo-3-methylpyridine, have been performed to determine their optimized structures. In such studies, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths and angles. These calculated parameters can then be compared with experimental data from techniques like X-ray crystallography, if available.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (ring) | 1.33 - 1.38 | 115 - 125 |

| C-C (ring) | 1.39 - 1.42 | - |

| C-NH2 | 1.36 | - |

| C-Br | 1.88 | - |

| C-CH3 | 1.51 | - |

| N-C-N | - | 127 |

| C-N-C | - | 116 |

Note: The data in this table is illustrative and based on general findings for substituted pyrimidines and pyridines, not specific experimental or calculated values for this compound.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

For a molecule like this compound, characteristic vibrational modes would include:

N-H stretching vibrations of the amino group.

C-H stretching of the methyl group and the pyrimidine ring.

Ring stretching vibrations of the pyrimidine core.

C-Br stretching vibration.

Computational studies on related compounds like 4-aminopyrazolo(3,4-d)pyrimidine have shown good agreement between experimental and calculated vibrational frequencies after applying a scaling factor to the computed values to account for anharmonicity and other systematic errors in the calculations. nih.gov

Electronic Structure Characterization (e.g., HOMO-LUMO Energy Gaps, Charge Transfer)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the amino and methyl groups are expected to raise the HOMO energy, while the electronegative bromine and nitrogen atoms in the ring will lower the LUMO energy. This can lead to a relatively small HOMO-LUMO gap, indicating potential for charge transfer interactions within the molecule. nih.gov

Table 2: Representative Frontier Orbital Energies for a Substituted Pyrimidine Analog

| Parameter | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: This data is illustrative and based on general findings for substituted pyrimidines. The exact values for this compound would require specific calculations.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

DFT calculations can also predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental data, can help in the complete assignment of the NMR spectra and confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. This method calculates the energies of electronic transitions from the ground state to excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions within the pyrimidine ring and involving the amino substituent.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It is a plot of the electrostatic potential on the electron density surface of the molecule. The MEP map reveals regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These are areas with an excess of electrons and are susceptible to electrophilic attack. In this compound, these would likely be located around the nitrogen atoms of the pyrimidine ring and the amino group.

Positive Regions (Blue): These are electron-deficient areas and are prone to nucleophilic attack. These regions are typically found around the hydrogen atoms of the amino group and the methyl group.

The MEP surface provides a visual representation of the charge distribution and can be used to predict sites for intermolecular interactions, such as hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding the influence of various substituents on the chemical behavior of the pyrimidine core.

Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates complex electronic wavefunctions into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgmaterialsciencejournal.org This approach is particularly effective for quantifying intramolecular interactions, such as hyperconjugation, which are crucial for molecular stability. Hyperconjugation involves the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wikipedia.org

For a molecule like this compound, several key hyperconjugative interactions are expected to contribute to its stability:

Donation from lone pairs (LP): The lone pair electrons on the nitrogen atoms of the pyrimidine ring and the amino group, as well as the bromine atom, can delocalize into adjacent antibonding orbitals (π* or σ). For instance, the interaction between a chlorine lone pair (n(Cl)) and a π(C–C) antibonding orbital in a similar chlorinated compound resulted in significant stabilization. materialsciencejournal.org

Interactions involving the π-system: The π-electrons of the pyrimidine ring interact with the antibonding orbitals of the substituent groups (amino, bromo, and methyl).

These charge transfer events, from donor to acceptor orbitals, lead to a more stabilized electronic structure. While specific E(2) values for this compound are not available in the reviewed literature, data from related substituted heterocyclic compounds illustrate the nature and magnitude of these stabilizing interactions. The analysis reveals that electron density is often transferred from lone pair orbitals of heteroatoms to antibonding orbitals of the ring structure, confirming the occurrence of intramolecular charge transfer. materialsciencejournal.org

Table 1: Representative Hyperconjugative Interactions and Stabilization Energies (E(2)) in a Related Chloro-substituted Phenyl Acetate Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n₃(Cl₁₀) | π(C₅-C₆) | 12.05 | Lone Pair -> Antibonding π |

| n(O) / n(Cl) / n(N) | σ(C-C) / π*(C-C) | Variable | Lone Pair -> Antibonding σ/π |

This table is based on data for a different molecule, 4-Chloro-2-(3-chlorophenyl carbamoyl)phenyl acetate, to illustrate the concept of NBO analysis and stabilization energies. materialsciencejournal.org The interactions shown are analogous to those expected in this compound.

Nonlinear Optical (NLO) Properties Evaluation (e.g., First-Order Hyperpolarizability)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optical data processing, telecommunications, and photonics. rsc.orgresearchgate.net Pyrimidine derivatives have emerged as promising candidates for NLO materials due to their inherent π-deficient and electron-withdrawing nature, which can be tailored to create "push-pull" molecular systems. rsc.orgnih.gov These systems typically feature an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT) and enhances NLO properties. nih.gov

Key parameters used to evaluate a molecule's NLO potential include the dipole moment (μ), the mean polarizability (α), and, most importantly, the first-order hyperpolarizability (β). nih.govresearchgate.net The magnitude of the first-order hyperpolarizability is a primary measure of a molecule's second-order NLO activity. researchgate.net Computational studies, often using Density Functional Theory (DFT), are employed to calculate these properties. tandfonline.commdpi.com

In this compound, the electron-donating amino group (-NH₂) acts as the push component, while the electronegative pyrimidine ring and bromine atom serve as the pull components. This configuration promotes ICT, which is expected to result in a significant NLO response.

To provide context, the calculated NLO properties of various pyrimidine derivatives are often compared to those of a standard reference material like urea. nih.govresearchgate.net Studies on similar compounds have shown that the first-order hyperpolarizability (β) of pyrimidine derivatives can be many times greater than that of urea, indicating their potential as effective NLO materials. nih.govresearchgate.net For example, one study found the β value for a fused-triazine derivative to be 24 times higher than that of urea. nih.gov

Table 2: Calculated Nonlinear Optical Properties of Representative Pyrimidine Derivatives and Urea

| Compound | Dipole Moment (μ) (D) | Mean Polarizability <α> (esu) | First-Order Hyperpolarizability <β> (esu) | β / β_urea |

| Urea (Reference) | 2.76 | - | 0.1947 × 10⁻³⁰ | 1 |

| Compound 3 (Fused-Triazine) | 6.96 | - | 2.9450 × 10⁻³⁰ | ~15 |

| Compound 5 (Fused-Triazine) | - | - | 4.6805 × 10⁻³⁰ | ~24 |

| 4-Amino-6-chloro-1,3-benzenedisulfonamide Polymer | 5.4 | - | 499.22 au (1.17 x 10⁻³⁰ esu) | ~27 |

This table presents data from computational studies on various related compounds to illustrate the NLO potential of substituted heterocycles. nih.govresearchgate.net The values highlight how chemical modification can significantly enhance NLO properties compared to the standard, urea.

Molecular Docking and In Silico Screening for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). iosrjournals.orgorientjchem.org It is a cornerstone of in silico drug discovery, enabling the rapid screening of virtual compound libraries to identify potential drug candidates by predicting their binding affinity and interaction patterns within the active site of a biological target. iosrjournals.orgunair.ac.id

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov This biological relevance makes them attractive candidates for molecular docking studies to elucidate their mechanisms of action and guide the design of more potent inhibitors.

While no specific docking studies for this compound were found in the reviewed literature, numerous studies on structurally related pyrimidine compounds have demonstrated their potential to interact with various key biological targets. These studies calculate a binding energy (or docking score), where a more negative value typically indicates a stronger, more favorable interaction. unair.ac.idnih.gov The analysis also identifies specific interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the protein's binding pocket. unair.ac.id

For example, different pyrimidine derivatives have been docked against targets such as:

Dihydrofolate Reductase (DHFR): An enzyme crucial for folate synthesis in bacteria, making it a target for antibacterial agents. unair.ac.id

Epidermal Growth Factor Receptor (EGFR): A protein kinase whose inhibition is a key strategy in cancer therapy. nih.govresearchgate.net

Cyclooxygenase (COX) Enzymes: Targets for anti-inflammatory and analgesic drugs. iosrjournals.org

Viral Proteases: Enzymes essential for viral replication, such as the main protease (Mpro) of SARS-CoV-2. rjpbr.com

The findings from these studies suggest that the pyrimidine scaffold is a versatile pharmacophore that can be decorated with various substituents to achieve specific binding to a wide range of biological targets.

Table 3: Summary of Molecular Docking Studies of Various Pyrimidine Derivatives with Biological Targets

| Pyrimidine Derivative | Biological Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | Dihydrofolate Reductase (DHFR) | -6.60 | (Not specified) | Antibacterial unair.ac.id |

| Thiazolopyrimidine 10 | Epidermal Growth Factor Receptor (EGFR) | Best docking score (value not specified) | H-bonding and hydrophobic interactions | Anticancer researchgate.net |

| 4-(2-amino-3, 5-dibromophenyl)-6-(4-chlorophenyl) pyrimidin-2-amine | Cyclin-dependent kinase 2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33 | Anticancer nih.gov |

| Chromeno[4',3'-b]pyrano[6,5-d]pyrimidine derivative | SARS-CoV-2 Main Protease (6LU7) | -7.8 to -9.9 | (Not specified) | Antiviral (COVID-19) rjpbr.com |

| 4H-Chromone-tetrahydropyrimidine carboxylate (S06) | Bcr-Abl Oncogene | -10.16 (AutoDock 4) | (Not specified) | Antileukemic nih.gov |

This table compiles results from various in silico studies on different pyrimidine-based compounds to showcase the utility of molecular docking in predicting biological activity. unair.ac.idnih.govresearchgate.netrjpbr.comnih.gov

Biological and Pharmacological Research Applications of 4 Amino 5 Bromo 6 Methylpyrimidine Analogs

Design and Synthesis of Pyrimidine (B1678525) Derivatives with Potential Biological Activities

The strategic design and synthesis of analogs of 4-amino-5-bromo-6-methylpyrimidine are crucial for exploring their therapeutic potential. Researchers have focused on modifying the substituents at various positions of the pyrimidine ring to enhance biological activity and selectivity. A key analog in this research space is the tautomeric form, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, which has served as a foundational structure for further derivatization.

A notable synthetic strategy involves a highly regioselective lithiation-substitution protocol to introduce diverse substituents at the C-6 position of the pyrimidine ring. This method allows for the creation of a library of derivatives from the corresponding 2-amino-6-methyl-4(3H)-pyrimidinones. nih.gov The process typically involves metallation followed by quenching with an appropriate electrophile to yield the desired C-6 substituted product. Subsequent bromination at the C-5 position can then be performed if not already present. This versatile approach has enabled the synthesis of a range of analogs with varying alkyl and aryl groups at the C-6 position, facilitating detailed structure-activity relationship studies. nih.gov

Below is a table summarizing the synthesis of several C-6 substituted derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone, which are close structural analogs of the target compound.

| Compound ID | C-6 Substituent | Yield (%) |

|---|---|---|

| 14b | Butyl | 82 |

| 14d | Phenethyl | 83 |

| 14e | 2-hydroxy-2-methylpropyl | 92 |

Table 1: Synthesis of C-6 substituted 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. nih.gov

Antimicrobial Activity Research

The pyrimidine nucleus is a common feature in many antimicrobial agents. Consequently, derivatives of this compound have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

While specific data on the antibacterial activity of direct analogs of this compound are limited, the broader class of pyrimidine derivatives has shown significant promise. For instance, novel Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. mdpi.com Similarly, spiropyrrolidines fused with thiochroman-4-one, another class of heterocyclic compounds, have shown superior activity against Gram-negative bacteria compared to standard drugs like amoxicillin. mdpi.com These findings suggest that the pyrimidine scaffold, and by extension its bromo-substituted amino derivatives, warrants further exploration for developing new antibacterial agents.

The search for novel antifungal agents has also included pyrimidine derivatives. Research on amiloride (B1667095) analogs, which feature a pyrazine (B50134) ring structurally related to pyrimidine, has identified compounds with potent, broad-spectrum antifungal activity. nih.gov Specifically, 5-(N,N-hexamethylene)amiloride (HMA) and its derivatives have shown activity against pathogenic fungi like Cryptococcus neoformans and multidrug-resistant Candida species. nih.gov Another study synthesized a series of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives that proved to have promising activity against yeast-like fungi. researchgate.net Although not direct analogs, these studies highlight the potential of nitrogen-containing heterocyclic systems that include features similar to this compound in antifungal drug discovery.

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial potency of lead compounds. For amiloride analogs, SAR analysis revealed that hydrophobic substitutions at the 5-amino group led to improved antifungal activity. nih.gov Furthermore, the introduction of a 2-benzofuran group at the 6-position consistently yielded analogs with significant antifungal effects against a range of pathogens. nih.gov In studies of spiropyrrolidines, the nature of the substituent on the phenyl ring was found to influence antibacterial specificity and efficacy. For example, an unsubstituted phenyl ring was most active against K. pneumoniae and P. aeruginosa, while substituted phenyl rings showed better effects against B. subtilis and S. epidermis. mdpi.com These insights into how specific structural modifications impact antimicrobial activity are invaluable for the rational design of more effective pyrimidine-based therapeutic agents.

Antiviral and Anticancer Research Potential of Pyrimidine Analogs

The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for the development of antiviral and anticancer agents.

Research has extensively documented the antiviral properties of 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) (a tautomer of the hydroxylated version of this compound), a compound known to be a potent inducer of interferon. nih.gov Interferons are signaling proteins that play a critical role in the innate immune response to viral infections. This pyrimidinone and its analogs, particularly those with aryl groups at the C-6 position, have demonstrated significant antiviral activity against a range of viruses, including Semliki Forest virus and herpes simplex type 1. nih.govacs.org A study evaluating C-6 substituted derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone found that while several compounds were active against various viruses, their efficacy was often close to their cytotoxic thresholds. nih.gov

| Virus Strain | Cell Culture | Compound ID with Activity | Antiviral Activity (Minimum Effective Concentration, µg/mL) | Cytotoxicity (Minimum Cytotoxic Concentration, µg/mL) |

|---|---|---|---|---|

| Herpes simplex virus type 1 (KOS) | HeLa | 14a | 100 | >100 |

| Vaccinia virus | HeLa | 14b | 20 | 100 |

| Vesicular stomatitis virus | HeLa | 14c | 4 | 20 |

| Punta Toro virus | Vero | 14d | 4 | 20 |

Table 2: Antiviral activity of selected 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinone derivatives. nih.gov

In the realm of oncology, pyrimidine analogs are investigated for their ability to disrupt cancer cell proliferation. While direct anticancer studies on this compound are not widely published, related fused pyrimidine systems have shown significant potential. For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be conceptually derived from the core pyrimidine structure, have been evaluated for anti-proliferative activity against various cancer cell lines, with some derivatives showing efficacy against hematological cancers. nih.gov More complex derivatives, such as 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, have been designed as potential anticancer agents that function by inhibiting topoisomerase enzymes. nih.gov One such compound demonstrated a 50% inhibitory concentration (IC₅₀) of 3.06 µM against FaDu human hypopharyngeal squamous cell carcinoma cells after 48 hours. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The biological effects of this compound analogs are often mediated through their interaction with specific enzymes and cellular receptors. A primary mechanism identified for its close analog, 2-amino-5-bromo-6-methyl-4-pyrimidinol, is the modulation of the immune system through the induction of interferon. nih.govnih.gov This activity suggests an interaction with cellular pathways responsible for recognizing viral components and initiating an antiviral state, a form of receptor modulation.

Furthermore, more complex pyrimidine derivatives have been shown to be potent enzyme inhibitors. As mentioned, certain tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives, which contain a substituted pyrimidine core, function by dually inhibiting topoisomerase I and II. nih.gov These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death, a key mechanism for many anticancer drugs. Other related pyrimidine derivatives have been explored as inhibitors of enzymes like the angiotensin-converting enzyme (ACE), demonstrating the scaffold's versatility in targeting different enzyme classes. nih.gov These studies underscore the potential of this compound analogs to be developed as specific modulators of enzyme and receptor function for various therapeutic applications.

Kinase Inhibition and Cellular Signaling Pathway Modulation

A significant area of research has focused on the development of this compound analogs as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov

A novel series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their ability to inhibit Bcr/Abl tyrosine kinase, a key driver in some types of leukemia. nih.gov Several of these compounds, including 5c, 5e, 6g, 9e, 9f, and 10c, demonstrated potent inhibitory activity against this kinase. nih.gov This suggests their potential as lead compounds for the development of new anticancer therapies. nih.gov

Furthermore, analogs of 4-aminothienopyrimidine have been investigated as inhibitors of other kinases involved in cancer progression, such as B-Raf and Tie-2. mdpi.com B-Raf is a component of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers. mdpi.com Tie-2 is a receptor tyrosine kinase that plays a role in angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com The ability of these pyrimidine analogs to target multiple kinase pathways highlights their potential as broad-spectrum anticancer agents.

The modulation of cellular signaling by these compounds is not limited to direct enzyme inhibition. Some kinase inhibitors can act as agonists, paradoxically activating their target kinase and influencing non-catalytic functions like protein-protein interactions and localization. nih.gov This complex interplay reveals the intricate ways in which these small molecules can perturb cellular communication networks. nih.gov

Influence on Key Biological Processes (e.g., Cell Proliferation, Apoptosis, Immune Responses)

Given their ability to modulate kinase activity and receptor signaling, it is not surprising that this compound analogs have profound effects on fundamental biological processes like cell proliferation and apoptosis (programmed cell death).

The cytotoxic activity of novel 5-bromo-pyrimidine derivatives was evaluated against a panel of human cancer cell lines, including colon, lung, and leukemia cells. nih.gov Many of these compounds exhibited significant antiproliferative effects. nih.gov Similarly, 4-amino-thieno[2,3-d]pyrimidine derivatives have shown promising antiproliferative activity against breast cancer cell lines. mdpi.com

The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. Research has shown that N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole can induce apoptosis in leukemia and breast cancer cells, in part by inhibiting PIM-1 kinase, which is known to protect cells from apoptosis. mdpi.com Furthermore, certain aminopyrimidine-2,4-diones have been shown to trigger apoptosis and halt the cell cycle at the G2/M phase in cancer cells. mdpi.com

In addition to their effects on cancer cells, some pyrimidinone derivatives, such as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, have demonstrated immunomodulatory activity, which may contribute to their antiviral and antitumor effects. nih.gov

Applications in Thiamine (B1217682) (Vitamin B1) Metabolism Research and Analog Development

The pyrimidine moiety is a core component of thiamine (vitamin B1), an essential cofactor for all living organisms. nih.gov Research has explored the use of pyrimidine analogs, including those related to this compound, to study thiamine biosynthesis and develop potential antimicrobial agents.

Studies have shown that microorganisms can incorporate 4-amino-5-hydroxymethylpyrimidine into thiamine, demonstrating the flexibility of the biosynthetic pathway. nih.gov This finding opens up possibilities for creating thiamine analogs with altered properties. The thiamine biosynthesis pathway is a potential target for the development of new antibiotics, as it is essential for bacterial survival. nih.gov For instance, the analog 4-amino-2-trifluoromethyl-5-hydroxymethylpyrimidine (CF3-HMP) has been shown to inhibit the growth of E. coli. nih.gov

Other Therapeutic Avenues (e.g., Leukotriene Synthesis Inhibition, Cytoprotection)

The therapeutic potential of this compound analogs extends beyond the applications already discussed. While direct evidence for leukotriene synthesis inhibition by these specific analogs was not found in the provided search results, the broader class of pyrimidine derivatives has been investigated for a wide array of pharmacological activities.

Use as Probes in Biochemical Assays and Enzyme Mechanism Elucidation

The unique properties of this compound and its analogs make them valuable tools in biochemical research. Their ability to interact with specific enzymes and receptors allows them to be used as probes to study the mechanisms of these biological molecules. For example, by observing the effects of these compounds on kinase activity, researchers can gain insights into the intricate details of cellular signaling pathways. nih.gov

Future Perspectives and Research Directions

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives, including 4-Amino-5-bromo-6-methylpyrimidine, is increasingly being viewed through the lens of green chemistry. The focus is on developing more sustainable and environmentally benign synthetic methodologies that offer high yields, reduced waste, and safer reaction conditions. rasayanjournal.co.in Key areas of future research in this domain include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.govijsat.org Future work will likely focus on optimizing microwave-assisted protocols for the synthesis of complex pyrimidine structures.

Solvent-Free and Aqueous Reactions: The elimination or replacement of hazardous organic solvents is a cornerstone of green chemistry. nih.govijsat.org Research is directed towards developing solvent-free reaction conditions or utilizing water as a benign reaction medium for pyrimidine synthesis.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, thereby reducing the number of synthetic operations and associated waste. rasayanjournal.co.inijsat.org The design of novel MCRs for the construction of functionalized pyrimidines is a promising avenue for future exploration.

Greener Catalysts: The development and utilization of reusable and non-toxic catalysts, such as solid acid catalysts and biocatalysts, are expected to play a crucial role in the sustainable synthesis of pyrimidine derivatives. benthamdirect.comorganic-chemistry.org Iron catalysis, for instance, presents a more sustainable alternative to some traditional methods. organic-chemistry.org

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and modification of pyrimidines is crucial for process optimization and the discovery of new transformations. Future research will increasingly rely on sophisticated analytical techniques to probe reaction pathways in real-time. A significant advancement in this area is the application of real-time Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov This and other in-situ monitoring techniques, such as infrared spectroscopy, allow for the direct observation and characterization of transient intermediates and the elucidation of complex reaction kinetics. nih.govspectroscopyonline.commpg.deresearchgate.net Such detailed mechanistic insights are invaluable for refining existing synthetic routes and designing more efficient and selective methods for preparing compounds like this compound.

Rational Design of Pyrimidine Derivatives Based on Computational Predictions

The paradigm of drug discovery and materials science has been revolutionized by the integration of computational tools. For pyrimidine derivatives, rational design based on computational predictions is a key driver of innovation. biointerfaceresearch.comremedypublications.com This approach encompasses several key areas:

Structure-Based Drug Design (SBDD): By utilizing the three-dimensional structures of biological targets, such as enzymes and receptors, SBDD allows for the design of pyrimidine derivatives with high affinity and selectivity. nih.govcapes.gov.brnih.gov This method was successfully used to develop selective inhibitors for Janus kinase 3 and cyclin-dependent kinases. nih.govcapes.gov.br

Molecular Docking and Pharmacophore Modeling: These computational techniques are instrumental in predicting the binding modes and interactions of pyrimidine derivatives with their biological targets. remedypublications.combohrium.compreprints.org This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models are increasingly used to predict the pharmacokinetic and toxicological properties of new chemical entities at an early stage of development, thereby reducing the likelihood of late-stage failures. bohrium.com

| Computational Approach | Application in Pyrimidine Research | Key Benefit |

| Structure-Based Drug Design | Design of selective enzyme inhibitors. nih.govcapes.gov.br | Enhanced potency and selectivity. |

| Molecular Docking | Predicting binding interactions with biological targets. remedypublications.comnih.gov | Prioritization of synthetic candidates. |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. preprints.org | Guiding the design of novel active compounds. |

| ADMET Prediction | In silico evaluation of drug-like properties. biointerfaceresearch.combohrium.com | Early identification of potential liabilities. |

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. nih.govgsconlinepress.comarabjchem.org Future research will continue to explore the vast biological potential of pyrimidine derivatives, including this compound, by investigating their activity against a wide array of novel biological targets. tandfonline.comtandfonline.com The versatility of the pyrimidine core allows for its modification to target various diseases. mdpi.commdpi.com Areas of active investigation include:

Anticancer Agents: Pyrimidine derivatives are being extensively studied as inhibitors of various kinases implicated in cancer, such as epidermal growth factor receptor (EGFR), phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs). nih.govmdpi.comnih.govacs.orgrsc.org